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Compound of Interest

Compound Name: 7,4'-Dihydroxyflavone

Cat. No.: B191080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
7,4'-Dihydroxyflavone is a naturally occurring flavonoid found in a variety of plants, including

alfalfa (Medicago sativa), broad bean (Vicia faba), and fenugreek (Trigonella foenum-graecum).

[1][2] As a member of the flavone subclass of flavonoids, it possesses a characteristic 2-

phenylchromen-4-one backbone.[1] This compound has garnered significant interest within the

scientific community due to its diverse biological activities, which include the inhibition of mucus

production, antioxidant properties, and potential neurotrophic effects. This technical guide

provides a comprehensive overview of the phytochemical analysis of 7,4'-dihydroxyflavone,

detailing its extraction, isolation, characterization, and quantification, as well as exploring its

known signaling pathways.

Data Presentation: Physicochemical Properties and
Natural Occurrence
A thorough understanding of the physicochemical properties of 7,4'-dihydroxyflavone is

fundamental to its analysis. The following table summarizes its key characteristics.
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Property Value Reference

Molecular Formula C₁₅H₁₀O₄ [3][4]

Molecular Weight 254.24 g/mol [3][5]

IUPAC Name
7-hydroxy-2-(4-

hydroxyphenyl)chromen-4-one
[3]

CAS Number 2196-14-7 [4]

Appearance Not specified in search results

Melting Point Not specified in search results

Solubility Practically insoluble in water. [1]

UV-Vis λmax 330 nm (in DMF) [4]

While 7,4'-dihydroxyflavone has been identified in several plant species, quantitative data on

its yield from these sources is not extensively documented in the provided search results. It is

known to be present in alfalfa (Medicago sativa) and broad bean (Vicia faba), but specific yield

percentages have not been detailed.[1][2]

Experimental Protocols
Extraction and Isolation
The extraction and isolation of 7,4'-dihydroxyflavone from plant matrices typically involve

solvent extraction followed by chromatographic purification. The following is a general protocol

based on methods used for flavonoids from plant sources.

a. Sample Preparation: Plant material (e.g., dried and powdered leaves of Medicago sativa) is

used as the starting material.

b. Extraction:

Maceration: The powdered plant material is macerated with a polar solvent such as methanol

or ethanol. This process is often carried out at room temperature with agitation for a

prolonged period (e.g., 24-48 hours) to ensure efficient extraction of the flavonoids.
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Ultrasonic-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction

time, ultrasonication can be employed. The powdered plant material is suspended in the

chosen solvent and subjected to ultrasonic waves.

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used,

where the plant material is continuously extracted with a cycling solvent.

c. Fractionation:

The crude extract is filtered and concentrated under reduced pressure to yield a viscous

residue.

This residue is then subjected to liquid-liquid partitioning using solvents of increasing polarity

(e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on

their polarity. Flavonoids like 7,4'-dihydroxyflavone are typically enriched in the ethyl

acetate fraction.

d. Isolation by Column Chromatography:

The ethyl acetate fraction is subjected to column chromatography over silica gel.

The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or hexane) and

a polar solvent (e.g., methanol or ethyl acetate).

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those

containing 7,4'-dihydroxyflavone.

Fractions showing a prominent spot corresponding to a 7,4'-dihydroxyflavone standard are

pooled and concentrated.

Further purification may be achieved by repeated column chromatography or by preparative

High-Performance Liquid Chromatography (HPLC).

Phytochemical Characterization
A combination of spectroscopic techniques is employed to elucidate and confirm the structure

of the isolated 7,4'-dihydroxyflavone.
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a. Ultraviolet-Visible (UV-Vis) Spectroscopy:

Principle: UV-Vis spectroscopy provides information about the electronic transitions within

the molecule, which is characteristic of the flavonoid structure.

Methodology:

A dilute solution of the isolated compound is prepared in a suitable solvent (e.g., methanol

or ethanol).

The UV-Vis spectrum is recorded over a range of approximately 200-400 nm.

The spectrum of 7,4'-dihydroxyflavone is expected to show two major absorption bands,

typically Band I (cinnamoyl system) in the 300-380 nm region and Band II (benzoyl

system) in the 240-280 nm region. The λmax for 7,4'-dihydroxyflavone in DMF has been

reported as 330 nm.[4]

b. Infrared (IR) Spectroscopy:

Principle: IR spectroscopy identifies the functional groups present in the molecule based on

their vibrational frequencies.

Methodology:

The sample is prepared as a KBr (potassium bromide) pellet by mixing a small amount of

the dried compound with dry KBr powder and pressing it into a thin, transparent disk.

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Characteristic absorption bands for 7,4'-dihydroxyflavone would include:

O-H stretching (hydroxyl groups) around 3200-3600 cm⁻¹.

C=O stretching (carbonyl group of the flavone) around 1650 cm⁻¹.

C=C stretching (aromatic rings) around 1600-1450 cm⁻¹.

C-O stretching around 1250-1000 cm⁻¹.
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c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-

hydrogen framework of the molecule.

Methodology:

The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃).

¹H NMR and ¹³C NMR spectra are recorded.

The chemical shifts (δ) and coupling constants (J) of the protons in the ¹H NMR spectrum

and the chemical shifts of the carbons in the ¹³C NMR spectrum are analyzed to confirm

the structure of 7,4'-dihydroxyflavone. Specific spectral data for 7,4'-dihydroxyflavone
is available in databases such as SpectraBase.[6]

d. Mass Spectrometry (MS):

Principle: Mass spectrometry determines the molecular weight and provides information

about the fragmentation pattern of the molecule, aiding in its identification.

Methodology:

The sample is introduced into the mass spectrometer, typically using techniques like

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, which

corresponds to the molecular weight of 7,4'-dihydroxyflavone (254.24 g/mol ).[3][5]

The fragmentation pattern can provide further structural information. For flavonoids,

common fragmentation involves retro-Diels-Alder (RDA) cleavage of the C-ring.

Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)
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HPLC is a powerful technique for the separation, identification, and quantification of 7,4'-
dihydroxyflavone in plant extracts.

Principle: The method separates components of a mixture based on their differential

partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

Methodology:

Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent

(e.g., methanol) and filtered through a 0.45 µm filter.

Chromatographic Conditions:

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient elution is often employed, typically using a mixture of an

acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent

(e.g., acetonitrile or methanol).

Flow Rate: A typical flow rate is around 1 mL/min.

Detection: A UV detector is set at the λmax of 7,4'-dihydroxyflavone (around 330 nm).

Quantification:

A calibration curve is constructed by injecting known concentrations of a pure 7,4'-
dihydroxyflavone standard.

The concentration of 7,4'-dihydroxyflavone in the plant extract is determined by

comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities
7,4'-Dihydroxyflavone and its structural analogs have been shown to modulate several key

signaling pathways, contributing to their biological effects.

Inhibition of MUC5AC Gene Expression
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7,4'-Dihydroxyflavone has been demonstrated to inhibit the expression of the MUC5AC gene,

which is responsible for the production of a major component of mucus in the airways.[7][8]

This inhibition is mediated through the regulation of multiple signaling pathways:

NF-κB Pathway: 7,4'-Dihydroxyflavone suppresses the activation of Nuclear Factor-kappa

B (NF-κB), a key transcription factor involved in inflammatory responses and the expression

of MUC5AC.[7][8]

STAT6 Pathway: The activation of Signal Transducer and Activator of Transcription 6

(STAT6) is also inhibited by 7,4'-dihydroxyflavone, further contributing to the

downregulation of MUC5AC.[7][8]

HDAC2 Expression: 7,4'-dihydroxyflavone has been shown to enhance the expression of

Histone Deacetylase 2 (HDAC2), which can lead to the deacetylation of histones and a more

condensed chromatin structure, thereby repressing the transcription of the MUC5AC gene.

[7][8]
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Inhibition of MUC5AC Gene Expression by 7,4'-Dihydroxyflavone.

Neurotrophic Effects via TrkB Receptor Activation (by
Analogy with 7,8-Dihydroxyflavone)
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While direct studies on 7,4'-dihydroxyflavone are limited in this area, the structurally similar

compound 7,8-dihydroxyflavone is a well-known agonist of the Tropomyosin receptor kinase B

(TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[9][10][11] Activation of TrkB

by 7,8-dihydroxyflavone initiates several downstream signaling cascades that are crucial for

neuronal survival, growth, and plasticity. It is plausible that 7,4'-dihydroxyflavone may exert

similar effects.

MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase/Extracellular signal-

Regulated Kinase pathway is involved in promoting neuronal survival and differentiation.

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase/Akt pathway is a critical signaling

cascade that promotes cell survival by inhibiting apoptosis.[9]

PLCγ Pathway: Activation of Phospholipase C-gamma leads to the generation of second

messengers that can modulate intracellular calcium levels and activate other signaling

proteins.

7,8-Dihydroxyflavone
(or analogous flavone)
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Activates
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TrkB Receptor Activation and Downstream Signaling.
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Experimental Workflow
The overall process for the phytochemical analysis of 7,4'-dihydroxyflavone can be

summarized in the following workflow diagram.

Extraction & Isolation
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Mass Spectrometry
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General Workflow for Phytochemical Analysis.

Conclusion
This technical guide provides a foundational framework for the phytochemical analysis of 7,4'-
dihydroxyflavone. The detailed protocols for extraction, isolation, and characterization, along

with an understanding of its key signaling pathways, will be invaluable for researchers in the

fields of natural product chemistry, pharmacology, and drug development. Further research is

warranted to establish a more comprehensive quantitative profile of this flavonoid in various

plant sources and to fully elucidate its mechanisms of action in different biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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